1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl chloride: Reacting 4-bromo-2,5-dimethylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: Reacting the sulfonyl chloride with 4-(2-ethoxyphenyl)piperazine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonyl group to a sulfide.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Potential use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action for 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-19-8-6-5-7-18(19)22-9-11-23(12-10-22)27(24,25)20-14-15(2)17(21)13-16(20)3/h5-8,13-14H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSVQAYWNIANGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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